Des-AA1,2,4,5-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone known for its regulatory role in the endocrine system and its effects on neurotransmission and cell proliferation. This compound has been specifically modified to enhance its binding affinity and selectivity for somatostatin receptors, particularly targeting the somatostatin receptor type 3. The modifications include the deletion of specific amino acids and the substitution of tryptophan at position 8, which contributes to its unique properties and biological activity.
Des-AA1,2,4,5-[D-Trp8]SRIF is classified as a peptide hormone analog. It is derived from somatostatin, which is naturally produced in various tissues including the hypothalamus, pancreas, and gastrointestinal tract. The compound is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide chain.
The synthesis of Des-AA1,2,4,5-[D-Trp8]SRIF primarily employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The industrial production of Des-AA1,2,4,5-[D-Trp8]SRIF mirrors laboratory synthesis but on a larger scale, utilizing automated synthesizers for efficiency and consistency.
Des-AA1,2,4,5-[D-Trp8]SRIF has a complex molecular structure characterized by its specific amino acid sequence. Its structural formula includes various functional groups that contribute to its biological activity.
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its conformation in biological systems.
During its synthesis and application, Des-AA1,2,4,5-[D-Trp8]SRIF can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major product from these reactions is the fully assembled and deprotected peptide.
Des-AA1,2,4,5-[D-Trp8]SRIF exerts its biological effects primarily through binding to somatostatin receptors. The mechanism involves:
This mechanism underscores its potential therapeutic applications in treating endocrine disorders and certain cancers.
Des-AA1,2,4,5-[D-Trp8]SRIF is typically found as a white to off-white powder. It is soluble in water and exhibits stability under controlled conditions.
The compound possesses a specific melting point range that can be determined through differential scanning calorimetry (DSC). Its stability can be affected by factors such as pH and temperature.
Des-AA1,2,4,5-[D-Trp8]SRIF has several significant applications in scientific research:
This compound's unique properties make it an important subject of study in various fields related to biochemistry and pharmacology.
The design of Des-AA1,2,4,5-[D-Trp⁸]SRIF (referred to in research as ODT-8) exemplifies targeted structural optimization to enhance receptor subtype selectivity and metabolic stability. Native somatostatin-14 (SST-14) is a cyclic tetradecapeptide vulnerable to rapid proteolytic degradation in vivo, with a half-life of <3 minutes [1] [7]. Optimization principles applied include:
This yields an octapeptide scaffold (H-c[Cys³-Phe⁶-Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹-Cys¹⁴]-OH) that preserves SST-14’s pharmacophore while enhancing bioavailability [3].
Table 1: Key Structural Modifications in Des-AA1,2,4,5-[D-Trp⁸]SRIF
| Modification Type | Native SST-14 Feature | Engineered Feature | Functional Impact |
|---|---|---|---|
| Backbone length | 14 residues | 8 residues (AA1,2,4,5 deleted) | Reduced protease targets |
| Tryptophan conformation | L-Trp⁸ | D-Trp⁸ | Enhanced SSTR2 affinity; metabolic stability |
| Cyclization | Cys³-Cys¹⁴ disulfide | Retained disulfide | Stabilized β-turn conformation |
| Pharmacophore residues | Phe⁷, Lys⁹, Thr¹⁰ | Phe⁷, Lys⁹, Thr¹⁰ (conserved) | Maintained receptor activation |
The D-Trp⁸ substitution is a critical determinant of receptor selectivity. In SST-14, L-Trp⁸ adopts a conformation that permits broad but non-selective interaction with somatostatin receptors (SSTR1–5). Replacing it with D-Trp⁸ introduces steric constraints that preferentially stabilize the ligand in SSTR2-favored orientations. Cryo-EM studies of SSTR2 bound to D-Trp⁸-containing analogs (e.g., octreotide) reveal that D-Trp⁸ forms hydrophobic contacts with transmembrane residues Q102²·⁶³, N276⁶·⁵⁵, and F294⁷·³⁵—residues unique to SSTR2’s binding pocket [1] [9]. This explains:
The deletion of N-terminal residues (1, 2, 4, 5) addresses two limitations of native SST-14:
Des-AA1,2,4,5-[D-Trp⁸]SRIF bridges the pharmacological profiles of native SST-14 and clinically optimized analogs:
Table 2: Comparative Receptor Binding Profiles (IC₅₀, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| SST-14 | 3.2 ± 0.3 | 2.6 ± 0.3 | 3.8 ± 0.6 | 3.4 ± 0.3 | 3.2 ± 0.5 |
| ODT-8 (Des-AA1,2,4,5-[D-Trp⁸]SRIF) | 27 ± 3.4 | 41 ± 8.7 | 13 ± 3.2 | 1.8 ± 0.7 | 46 ± 27 |
| Octreotide | >1,000 | 0.4–2.5 | 7–180 | >1,000 | 0.3–35 |
| Lanreotide | >1,000 | 0.5–5.2 | 17–230 | >1,000 | 5–17 |
Data compiled from [1] [3] [7]
Key distinctions:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: